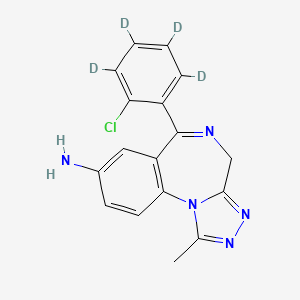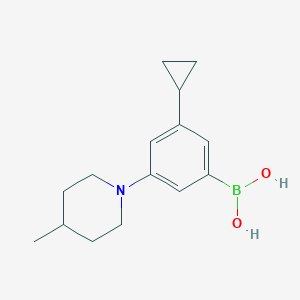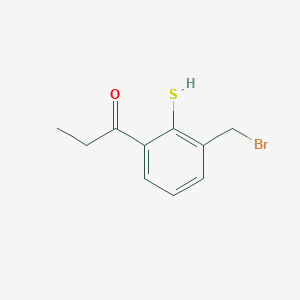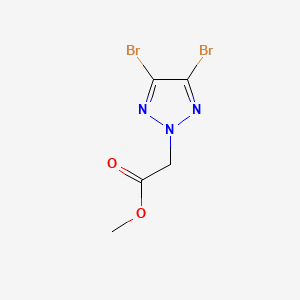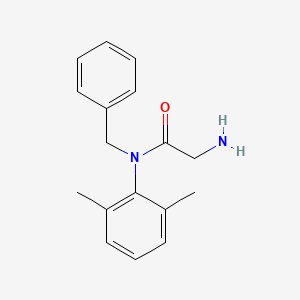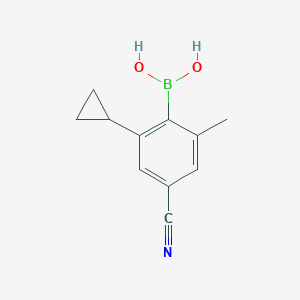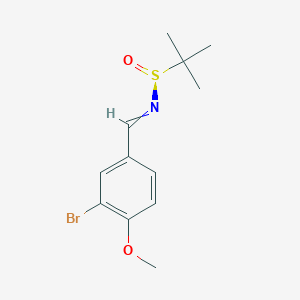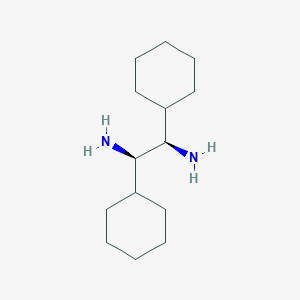
(1R,2R)-1,2-dicyclohexylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1,2-Dicyclohexylethane-1,2-diamine is a chiral diamine compound with the molecular formula C14H28N2. This compound is known for its unique stereochemistry, which makes it valuable in various chemical and pharmaceutical applications. The compound consists of two cyclohexyl groups attached to an ethane backbone, with two amine groups positioned on the first and second carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-dicyclohexylethane-1,2-diamine typically involves the reduction of the corresponding diketone or diimine precursors. One common method is the hydrogenation of 1,2-dicyclohexylethane-1,2-dione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired diamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of fixed-bed reactors with supported metal catalysts can facilitate the hydrogenation process, allowing for large-scale production. Additionally, the purification of the product is achieved through recrystallization or distillation techniques to obtain high-purity diamine.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-Dicyclohexylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or aldehydes are employed in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, imines, or other substituted products.
Scientific Research Applications
(1R,2R)-1,2-Dicyclohexylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure products.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The diamine is used in the production of polymers, resins, and other materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which (1R,2R)-1,2-dicyclohexylethane-1,2-diamine exerts its effects depends on its application. In asymmetric catalysis, the compound acts as a chiral ligand, coordinating with metal centers to create an environment that favors the formation of one enantiomer over the other. This selectivity is achieved through steric and electronic interactions between the ligand and the substrate.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine: The enantiomer of the compound, with similar chemical properties but different stereochemistry.
1,2-Diaminocyclohexane: A related compound with a single cyclohexyl group, used in similar applications but with different reactivity and selectivity.
1,2-Diphenylethane-1,2-diamine: A compound with phenyl groups instead of cyclohexyl groups, used in chiral catalysis and other applications.
Uniqueness
(1R,2R)-1,2-Dicyclohexylethane-1,2-diamine is unique due to its specific stereochemistry, which imparts distinct chiral properties. This makes it particularly valuable in asymmetric synthesis, where the formation of enantiomerically pure products is crucial. Its bulky cyclohexyl groups also provide steric hindrance, enhancing its selectivity in various chemical reactions.
Properties
Molecular Formula |
C14H28N2 |
|---|---|
Molecular Weight |
224.39 g/mol |
IUPAC Name |
(1R,2R)-1,2-dicyclohexylethane-1,2-diamine |
InChI |
InChI=1S/C14H28N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-14H,1-10,15-16H2/t13-,14-/m1/s1 |
InChI Key |
QMYUCDBIJSSHEP-ZIAGYGMSSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@H]([C@@H](C2CCCCC2)N)N |
Canonical SMILES |
C1CCC(CC1)C(C(C2CCCCC2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


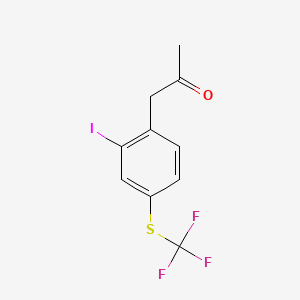
![(2S)-7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B14076158.png)
